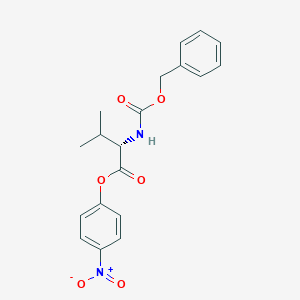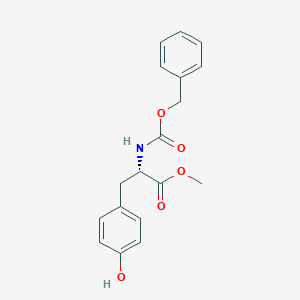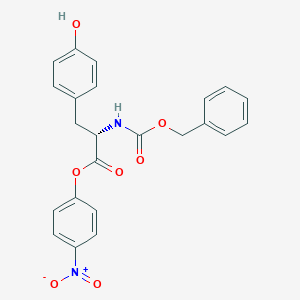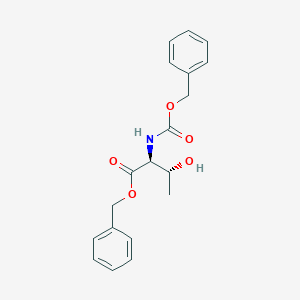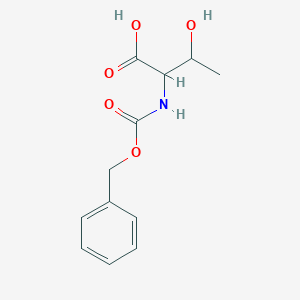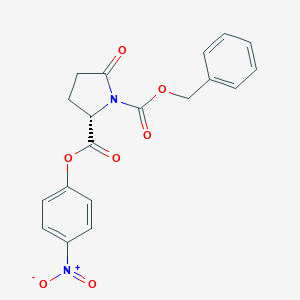
Z-Glu(OtBu)-OH
Übersicht
Beschreibung
Z-Glu(OtBu)-OH is a derivative of glutamic acid . It is used in peptide synthesis and has been commercially used as an ergogenic supplement .
Molecular Structure Analysis
The molecular formula of Z-Glu(OtBu)-OH is C17H23NO6 . The molecular weight is 337.37 .Physical And Chemical Properties Analysis
Z-Glu(OtBu)-OH is a solid substance that is white to off-white in color . It has a molecular weight of 337.37 and a molecular formula of C17H23NO6 .Wissenschaftliche Forschungsanwendungen
Fluorogenic Substrate for Transglutaminase Characterization : Z-Glu(OtBu)-OH was utilized in synthesizing a fluorogenic transglutaminase substrate, Z-Glu(HMC)-Gly-OH, which helps in the kinetic characterization of inhibitors and amine-type acyl acceptor substrates. This synthesis is significant for studying irreversible inhibitors and biogenic amines like serotonin, histamine, and dopamine (Wodtke, Pietsch, & Löser, 2020).
Study of Parkinson's Disease : Z-Glu(OtBu)-OH has been used in the context of Parkinson's disease research. Specifically, it was part of a proteasome inhibitor compound used in studies attempting to model Parkinson's disease in rats and monkeys, although these attempts did not successfully replicate the disease's degenerative changes (Kordower et al., 2006).
Peptide Library Screening : In a study involving the screening of a peptide library with a tweezer receptor, Z-Glu(OtBu)-OH was identified as selectively binding to specific library members. This showcases its use in developing selective binding assays and characterizing peptide interactions (Davies et al., 1998).
Synthesis of Human-Sekretin : Z-Glu(OtBu)-OH played a role in the total synthesis of Human-secretin, a heptacosapeptide amide. This synthesis is crucial for medical research, particularly in understanding and potentially treating conditions affected by Human-secretin (Wünsch et al., 1993).
Molecular Imprinting : This compound has been used in the preparation of molecularly imprinted polymers, demonstrating its utility in creating specific binding sites for molecular recognition, which is important in sensor development and analytical chemistry (Lee & Chang, 2009).
Cancer Research and Drug Delivery : In cancer research, Z-Glu(OtBu)-OH was used in the development of a paclitaxel-conjugated adenovirus vector. This work represents an advancement in targeted drug delivery for tumor therapy, highlighting its potential in medicinal chemistry (Shan et al., 2012).
Wirkmechanismus
Target of Action
Z-Glu(OtBu)-OH, also known as N-Benzyloxycarbonyl-L-glutamic acid 1-tert-butyl ester, is a derivative of glutamic acid . Its primary targets are the amino and carboxyl groups found in amino acids and other biomolecules . It serves as a protecting group for the carboxyl group of glutamic acid residues, which plays a crucial role in various biochemical reactions .
Mode of Action
Z-Glu(OtBu)-OH interacts with its targets by reacting with the amino and carboxyl groups present in amino acids and other biomolecules . This interaction results in the protection of the carboxyl group of glutamic acid residues, preventing them from undergoing unwanted reactions during the synthesis of organic compounds and peptides .
Biochemical Pathways
The primary biochemical pathway affected by Z-Glu(OtBu)-OH is the synthesis of organic compounds and peptides . By acting as a protecting group for glutamic acid residues, it ensures the correct folding and functioning of proteins and peptides. The downstream effects include the successful synthesis of the desired compounds without any unwanted side reactions .
Pharmacokinetics
Given its role as a protecting group in the synthesis of peptides and organic compounds, it is likely that these properties would be influenced by the specific conditions of the synthesis process .
Result of Action
The primary molecular effect of Z-Glu(OtBu)-OH’s action is the protection of the carboxyl group of glutamic acid residues . This protection allows for the successful synthesis of peptides and organic compounds without unwanted side reactions . On a cellular level, this can lead to the correct folding and functioning of proteins and peptides, which are crucial for various biological processes .
Eigenschaften
IUPAC Name |
(2S)-5-[(2-methylpropan-2-yl)oxy]-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO6/c1-17(2,3)24-14(19)10-9-13(15(20)21)18-16(22)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,20,21)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLMODRZPPBZPPB-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3886-08-6 | |
| Record name | 5-(1,1-Dimethylethyl) hydrogen N-[(phenylmethoxy)carbonyl]-L-glutamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3886-08-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-tert-Butyl N-((phenylmethoxy)carbonyl)-L-glutamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003886086 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-tert-butyl N-[(phenylmethoxy)carbonyl]-L-glutamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.293 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



